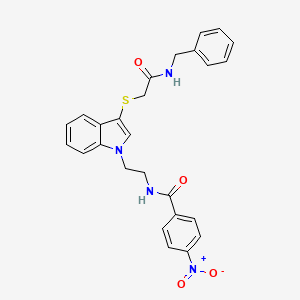

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

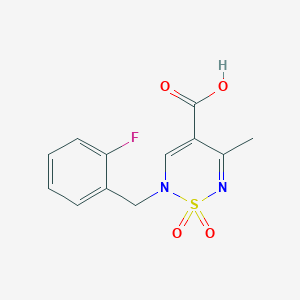

“N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide” is a complex organic compound. It contains several functional groups including a benzylamine, a thioether, an indole, and a nitrobenzamide .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The benzylamine and nitrobenzamide groups would likely contribute significantly to the overall structure .Chemical Reactions Analysis

This compound, like many organic compounds, would be expected to undergo a variety of chemical reactions. The presence of the benzylamine and nitrobenzamide groups could make it particularly reactive under certain conditions .Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

Summary of the Application

Thiophene-based analogs, which share a similar structure with the compound , have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Indole derivatives, another structural relative, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Methods of Application

The synthesis of these compounds often involves heterocyclization of various substrates . The specific methods and technical details would depend on the exact compound being synthesized.

Results or Outcomes

These compounds have shown promising results in preclinical and clinical trials for a variety of diseases . For example, certain indole derivatives have shown inhibitory activity against influenza A .

Application in the Synthesis of Antibacterial and Antifungal Agents

Summary of the Application

Compounds similar to the one have been synthesized and tested for their antibacterial and antifungal activities .

Methods of Application

The synthesis involves reactions between various substrates, such as tryptamine and naproxen . The newly synthesized derivatives were fully analyzed and characterized using IR, 1H, and 13C NMR, in addition to microanalysis .

Results or Outcomes

Selected compounds were tested in vitro for antibacterial and antifungi activity, and the most active compounds were found to be the 4-(substituted-benzylamino)-2-hydroxy benzoic acids .

Application in C-H Activation

Summary of the Application

The C-H activation of heterocycles is a cutting-edge approach for crafting and modifying diverse bio-relevant molecules featuring heterocyclic frameworks . Iron, the most abundant transition metal, is often used as a catalyst, which amplifies the cost-effectiveness and enhances the sustainability of this synthetic pathway .

Methods of Application

The specific methods and technical details would depend on the exact compound being synthesized .

Results or Outcomes

This approach, characterized by its regioselective formation of C-C and C-heteroatom bonds, circumvents the prerequisite for pre-functionalized substrates, promoting sustainability and conferring environmental benefits .

Application in Anticancer and Antimicrobial Agents

Summary of the Application

Compounds similar to the one have been synthesized and tested for their antibacterial and antifungal activities . In addition, the anticancer effects of the synthesized compounds were evaluated against three cancer lines .

Methods of Application

The synthesis involves reactions between various substrates . The newly synthesized derivatives were fully analyzed and characterized .

Results or Outcomes

Selected compounds showed a promising broad spectrum antibacterial activity against both Gram-positive and Gram-negative strains . Meanwhile, certain compounds exhibited appreciable antifungal activity . In terms of anticancer effects, certain compounds showed promising results .

Application in the Synthesis of Diverse Heterocycles

Summary of the Application

Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .

Methods of Application

This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Results or Outcomes

The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

Application in Antiviral Activity

Summary of the Application

Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Results or Outcomes

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4S/c31-25(28-16-19-6-2-1-3-7-19)18-35-24-17-29(23-9-5-4-8-22(23)24)15-14-27-26(32)20-10-12-21(13-11-20)30(33)34/h1-13,17H,14-16,18H2,(H,27,32)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPUQWOZTPDFHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2878213.png)

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2878214.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2878220.png)

![N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide](/img/structure/B2878224.png)

![1-acetyl-N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)piperidine-4-carboxamide](/img/structure/B2878226.png)

![ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2878229.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2878231.png)